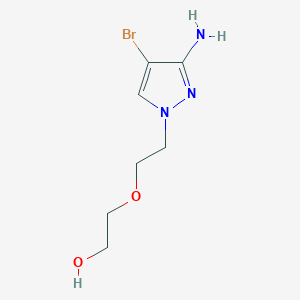
2-(2-(3-Amino-4-bromo-1h-pyrazol-1-yl)ethoxy)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(3-Amino-4-bromo-1h-pyrazol-1-yl)ethoxy)ethan-1-ol is a heterocyclic compound that features a pyrazole ring substituted with an amino group and a bromine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(3-Amino-4-bromo-1h-pyrazol-1-yl)ethoxy)ethan-1-ol typically involves the reaction of 3-amino-4-bromo-1H-pyrazole with ethylene glycol under basic conditions. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of ethylene glycol attacks the bromine-substituted pyrazole, leading to the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-(3-Amino-4-bromo-1h-pyrazol-1-yl)ethoxy)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form an amine.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium azide (NaN3) and thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an amine.
Substitution: Formation of azide or thiol-substituted products.
Applications De Recherche Scientifique
2-(2-(3-Amino-4-bromo-1h-pyrazol-1-yl)ethoxy)ethan-1-ol has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(2-(3-Amino-4-bromo-1h-pyrazol-1-yl)ethoxy)ethan-1-ol involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing the substrate from accessing the site and thereby inhibiting the enzyme’s activity . The exact molecular pathways involved depend on the specific application and target enzyme.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-1H-pyrazole: A precursor in the synthesis of 2-(2-(3-Amino-4-bromo-1h-pyrazol-1-yl)ethoxy)ethan-1-ol.
3,5-Dimethyl-1H-pyrazole: Another pyrazole derivative with different substituents.
2-(4-Bromo-1H-pyrazol-1-yl)ethanol: A compound with a similar structure but lacking the amino group.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C7H12BrN3O2 |
|---|---|
Poids moléculaire |
250.09 g/mol |
Nom IUPAC |
2-[2-(3-amino-4-bromopyrazol-1-yl)ethoxy]ethanol |
InChI |
InChI=1S/C7H12BrN3O2/c8-6-5-11(10-7(6)9)1-3-13-4-2-12/h5,12H,1-4H2,(H2,9,10) |
Clé InChI |
UUKALBIKHZRBAC-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=NN1CCOCCO)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


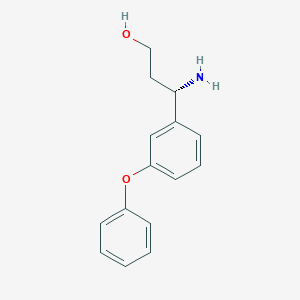
![6,6-Difluorospiro[3.3]heptane-2-thiol](/img/structure/B13490748.png)

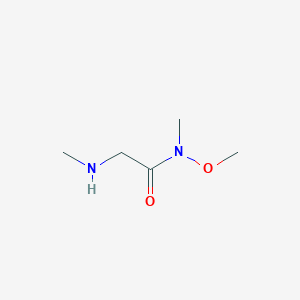
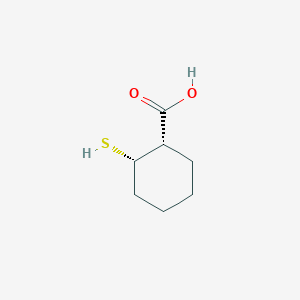
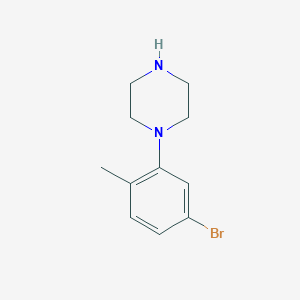
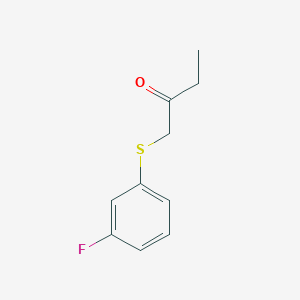
![Methyl 3-bromo-5-[(chlorocarbonyl)oxy]benzoate](/img/structure/B13490780.png)
![rac-(3aR,4S,9bS)-9-chloro-6-methoxy-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13490790.png)
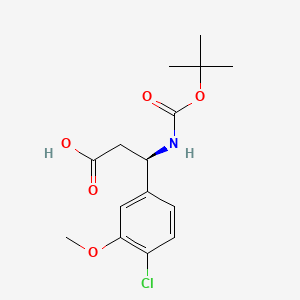
![4-[(5-Acetamidopyridin-2-yl)oxy]benzoic acid](/img/structure/B13490819.png)



